

# Crystal Structure Analysis of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2'-Dipyridyl N,N'-dioxide

Cat. No.: B1265716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of **2,2'-Dipyridyl N,N'-dioxide**, a molecule of significant interest in coordination chemistry and materials science. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols utilized for its synthesis and structural determination.

## Crystallographic Data

The crystal structure of **2,2'-Dipyridyl N,N'-dioxide** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group  $P2_1/c$ . A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure  
Refinement for 2,2'-Dipyridyl N,N'-dioxide

Empirical formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Formula weight	188.18
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.893(2) Å
b = 7.938(2) Å	
c = 12.334(3) Å	
α = 90°	
β = 108.58(3)°	
γ = 90°	
Volume	825.8(4) Å <sup>3</sup>
Z	4
Density (calculated)	1.513 Mg/m <sup>3</sup>
Absorption coefficient	0.114 mm <sup>-1</sup>
F(000)	392
Crystal size	0.40 x 0.20 x 0.10 mm
Theta range for data collection	2.98 to 24.99°
Index ranges	-10 ≤ h ≤ 10, 0 ≤ k ≤ 9, 0 ≤ l ≤ 14
Reflections collected	1545
Independent reflections	1448 [R(int) = 0.0264]
Completeness to theta = 24.99°	99.8 %

Refinement method	Full-matrix least-squares on $F^2$
Data / restraints / parameters	1448 / 0 / 127
Goodness-of-fit on $F^2$	1.053
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.0416$ , $wR_2 = 0.1132$
R indices (all data)	$R_1 = 0.0571$ , $wR_2 = 0.1235$
Largest diff. peak and hole	0.199 and -0.201 e. $\text{\AA}^{-3}$

## Molecular Geometry

The molecular structure of **2,2'-Dipyridyl N,N'-dioxide** consists of two pyridine N-oxide rings linked by a C-C bond. The key bond lengths and angles are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths ( $\text{\AA}$ )	
N(1)-O(1)	1.328(2)
N(2)-O(2)	1.326(2)
C(2)-C(2')	1.481(3)
N(1)-C(2)	1.359(3)
N(1)-C(6)	1.348(3)
N(2)-C(2')	1.361(3)
N(2)-C(6')	1.346(3)

Table 3: Selected Bond Angles (°)

O(1)-N(1)-C(2)	119.5(2)
O(1)-N(1)-C(6)	119.3(2)
O(2)-N(2)-C(2')	119.4(2)
O(2)-N(2)-C(6')	119.5(2)
N(1)-C(2)-C(2')	116.1(2)
N(2)-C(2')-C(2)	116.0(2)

## Experimental Protocols

### Synthesis of 2,2'-Dipyridyl N,N'-dioxide

The synthesis of **2,2'-Dipyridyl N,N'-dioxide** is typically achieved through the oxidation of 2,2'-bipyridine. A general procedure is as follows:

- **Dissolution:** 2,2'-bipyridine is dissolved in a suitable solvent, such as glacial acetic acid.
- **Oxidation:** An oxidizing agent, commonly hydrogen peroxide (30% aqueous solution), is added dropwise to the solution while stirring. The reaction mixture is then heated, for example, at 70-80 °C for several hours.
- **Work-up:** After the reaction is complete, the mixture is cooled, and the excess solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent like chloroform.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure **2,2'-Dipyridyl N,N'-dioxide** as a white crystalline solid.

### Crystallization

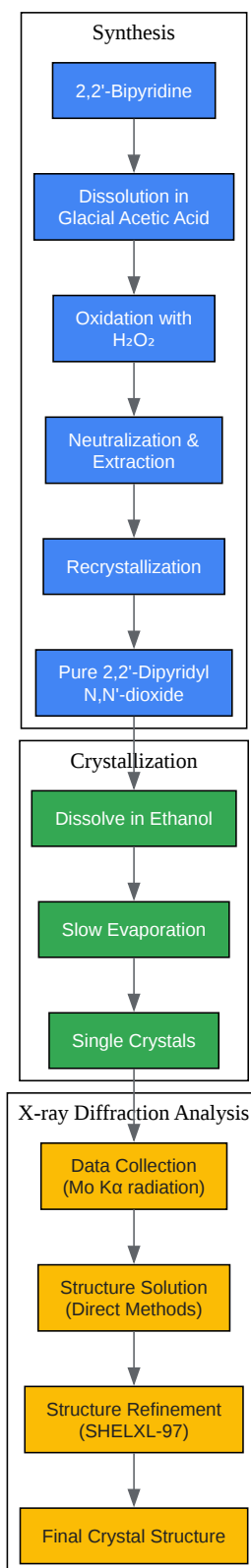
Single crystals of **2,2'-Dipyridyl N,N'-dioxide** suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol, at room temperature.

## X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$  using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Experimental Workflow

The overall workflow from the synthesis of the compound to the final crystal structure analysis is depicted in the following diagram:



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Crystal Structure Analysis of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265716#crystal-structure-analysis-of-2-2-dipyridyl-n-n-dioxide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)